Antibacterial agent 18
Beschreibung
Chemical Structure and Properties 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) (CAS: 1239602-35-7), often abbreviated as H3TCBPA or H3NBB in literature , is a tripodal ligand featuring a central triphenylamine core linked to three [1,1'-biphenyl]-4-carboxylic acid groups. Its molecular formula is C39H27NO6 with a molecular weight of 605.63 g/mol . The compound’s rigid yet flexible architecture arises from the biphenyl spacers, enabling applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Synthesis and Characterization
The synthesis typically involves Suzuki-Miyaura coupling reactions. For example, tris(4-bromophenyl)amine is reacted with 4-carboxyphenylboronic acid derivatives under palladium catalysis . Post-synthetic hydrolysis of ester intermediates yields the final carboxylic acid form . Characterization via NMR, FTIR, and HRMS confirms the structure:
- 1H-NMR: Aromatic protons appear between 7.07–8.07 ppm, with carboxylic acid protons (if protonated) near 10–12 ppm .
- 13C-NMR: Carbonyl signals at ~170 ppm (carboxylic acid), aromatic carbons between 112–160 ppm, and the triphenylamine core carbons at ~125–135 ppm .
Applications
H3TCBPA is pivotal in constructing porous materials:
Eigenschaften
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)-N-[4-(4-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO6/c41-37(42)31-7-1-25(2-8-31)28-13-19-34(20-14-28)40(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(43)44)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGETXZXGDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183073 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239602-35-7 | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239602-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,4′′′,4′′′′′-Nitrilotris[[1,1′-biphenyl]-4-carboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
Antibakterielles Mittel 18 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Ausbeuten zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate von Antibakteriellem Mittel 18 erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel 18 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von antibakteriellen Mechanismen und die Entwicklung neuer antibakterieller Mittel verwendet.
Biologie: Wird in der Forschung zur bakteriellen Zellwandsynthese und zur Entwicklung von bakterieller Resistenz eingesetzt.
Medizin: Wird für seine potenzielle Anwendung bei der Behandlung von bakteriellen Infektionen, insbesondere solchen, die durch arzneimittelresistente Bakterien verursacht werden, untersucht.
Industrie: Wird bei der Entwicklung von antibakteriellen Beschichtungen und Materialien für medizinische Geräte und andere Anwendungen eingesetzt
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibacterial mechanisms and developing new antibacterial agents.
Biology: Employed in research on bacterial cell wall synthesis and the development of bacterial resistance.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
Wirkmechanismus
Antibakterielles Mittel 18 übt seine Wirkung aus, indem es die bakterielle Zellwand angreift. Es fügt seine starre Armstruktur in die Zellwand ein und stört die Prozesse der Transglykosylierung und Transpeptidierung, die für die Zellwandsynthese unerlässlich sind. Diese Störung führt zur Hemmung oder zum Tod der Bakterien .
Vergleich Mit ähnlichen Verbindungen
Critical Analysis of Divergences
- Coordination Capacity: H3TCBPA’s three carboxylates offer moderate coordination compared to H6NBPD’s six carboxylates, which enhance metal-node connectivity and framework stability .
- Redox Activity : The triphenylamine core in H3TCBPA enables electron transfer, unlike purely carboxylate-based ligands (e.g., terephthalic acid) .
- Synthetic Complexity : H3TCBPA requires multi-step Suzuki couplings, whereas nitro or phosphine analogs involve fewer steps but lower yields .
Biologische Aktivität
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)), also known as Antibacterial agent 18, is a compound with the molecular formula C39H27NO6 and a molecular weight of 605.63 g/mol. This compound has garnered attention for its potential biological activities, particularly its antibacterial properties and interactions with various biological targets.
Chemical Structure
The structure of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid)) features multiple carboxylic acid groups attached to a biphenyl framework. This structural configuration is significant as it influences the compound's solubility, reactivity, and biological interactions.
Antibacterial Properties
Research indicates that 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid) exhibits notable antibacterial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the carboxylic acid groups play a crucial role in its mechanism of action by disrupting bacterial cell wall synthesis or function.
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values were determined for several strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall biosynthesis. The presence of multiple carboxylic acid moieties enhances its ability to interact with these enzymes through ionic interactions, leading to reduced enzymatic activity and subsequent bacterial cell death.
Case Study 1: Efficacy Against Resistant Strains
A recent study focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed that 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid) could effectively inhibit these resistant strains at concentrations lower than traditional antibiotics.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with other antibiotics. The combination therapy demonstrated enhanced antibacterial activity, suggesting that it could be used to potentiate the effects of existing antibiotics against resistant infections.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Its stability in gastrointestinal conditions was assessed, revealing that it maintains structural integrity and biological activity under acidic conditions.
Toxicology
Toxicological assessments have indicated a relatively low toxicity profile for 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid), making it a candidate for further development as a therapeutic agent. However, comprehensive studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))?
- Methodology : The compound can be synthesized via a multi-step coupling reaction. First, prepare biphenyl-4-carboxylic acid derivatives (e.g., using Suzuki-Miyaura cross-coupling to attach functional groups to the biphenyl core) . The nitrilotris core (N(CH₂)₃) can be introduced via nucleophilic substitution or condensation reactions. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water. Purity validation (>95%) should use HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the absence of residual solvents or unreacted intermediates. Key peaks include aromatic protons (δ 7.2–8.3 ppm) and carboxylic acid protons (δ 12–13 ppm, if protonated) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 608.3 (C₃₉H₂₇NO₆⁻) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the tridimensional coordination geometry of the nitrilotris core .
Q. What solvents are optimal for solubilizing this compound in experimental setups?
- Methodology : The compound is sparingly soluble in polar protic solvents (e.g., water) but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating (40–50°C). A solubility table is provided below:
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| DMSO | 15–20 | Stable for 24h at room temperature |
| DMF | 10–15 | Avoid prolonged heating (>60°C) |
| Ethanol | <1 | Precipitation occurs upon cooling |
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry for metal-organic frameworks (MOFs)?
- Methodology : The three carboxylic acid groups act as polydentate ligands for transition metals (e.g., Fe³⁺, Cu²⁺). To design MOFs:
React the compound with metal salts (e.g., Cu(NO₃)₂) in a solvothermal system (DMF/water, 80°C, 48h).
Characterize the MOF using BET surface area analysis and powder XRD to confirm porosity and crystallinity.
Monitor ligand-metal charge transfer via UV-Vis spectroscopy (absorption bands at 300–400 nm) .
Q. What strategies resolve contradictions in thermal stability data during TGA analysis?
- Methodology : Discrepancies in decomposition temperatures (TGA) may arise from hydration states or impurities.
Pre-dry the sample at 100°C under vacuum for 12h to remove adsorbed water.
Compare TGA curves under inert (N₂) vs. oxidative (air) atmospheres. A sharp weight loss at 250–300°C indicates carboxylate decarboxylation .
Cross-validate with differential scanning calorimetry (DSC) to detect endothermic/exothermic events .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygens).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on biphenyl) with catalytic activity in cross-coupling reactions .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data in impurity identification?
- Case Study : If HPLC shows a 98% pure sample but ¹H NMR reveals extra peaks at δ 2.5 ppm (likely residual DMF):
Repeat purification using size-exclusion chromatography.
Analyze via LC-MS to identify low-molecular-weight impurities.
Cross-reference with SDS guidelines for solvent residue thresholds (e.g., DMF < 500 ppm) .
Safety and Handling Protocols
Q. What are the critical safety precautions for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .
- Ventilation : Maintain airflow > 0.5 m/s to prevent dust inhalation (GHS Category 4 acute toxicity) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect in a chemical waste container .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
